molecular formula C8H9FO B1532535 (2-Fluoromethyl-phenyl)-methanol CAS No. 1341036-63-2

(2-Fluoromethyl-phenyl)-methanol

Cat. No. B1532535
M. Wt: 140.15 g/mol
InChI Key: CQHFYZJDVAVXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Fluoromethyl-phenyl)-methanol” is a chemical compound with the CAS Number: 1341036-63-2 . It belongs to the family of substituted phenols. The IUPAC name for this compound is [2-(fluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular formula of “(2-Fluoromethyl-phenyl)-methanol” is C8H9FO . Its molecular weight is 140.16 . The InChI code for this compound is 1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 .


Physical And Chemical Properties Analysis

“(2-Fluoromethyl-phenyl)-methanol” is typically stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthetic Methodologies

(Xiuyun Sun et al., 2014) discuss the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, where (6-Amino-2-chloro-3-fluorophenyl)methanol is prepared. This method offers milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches.

Interaction with Alcohols

Research by (S. Maity et al., 2011) investigates the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes using IR-UV double resonance spectroscopy. Methanol forms a cyclic complex with the fluorophenylacetylenes, incorporating hydrogen bonds and indicating that fluorine substitution on the phenyl ring significantly impacts hydrogen bonding behavior.

Fluorination Reactions

(A. F. Janzen et al., 1988) describe the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, leading to products like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. These reactions underscore the versatility of fluorination techniques in producing complex fluorinated compounds.

Molecular Dynamics in Solution

A study by (Michael H. L. Nguyen et al., 2019) shows how methanol impacts lipid dynamics, particularly in biological and synthetic membranes. This highlights the broader implications of (2-Fluoromethyl-phenyl)-methanol's interactions in various chemical and biological systems.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

[2-(fluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFYZJDVAVXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoromethyl-phenyl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoromethyl-phenyl)-methanol
Reactant of Route 2
Reactant of Route 2
(2-Fluoromethyl-phenyl)-methanol
Reactant of Route 3
Reactant of Route 3
(2-Fluoromethyl-phenyl)-methanol
Reactant of Route 4
Reactant of Route 4
(2-Fluoromethyl-phenyl)-methanol
Reactant of Route 5
Reactant of Route 5
(2-Fluoromethyl-phenyl)-methanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2-Fluoromethyl-phenyl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.